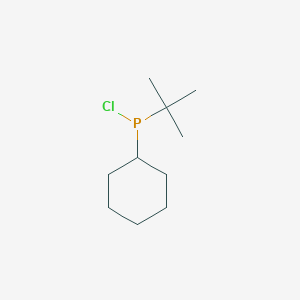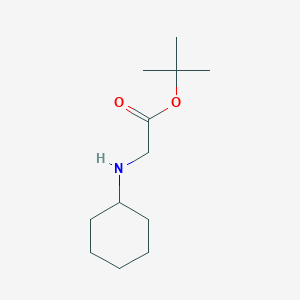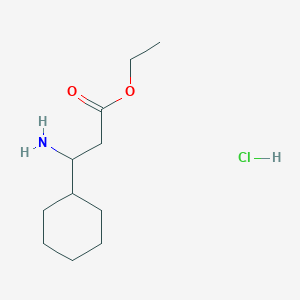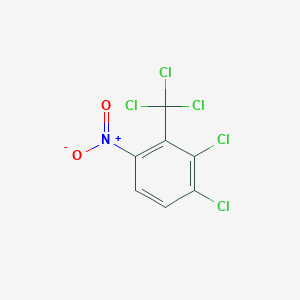
2,3-Dichloro-5-nitrobenzotrichloride
Vue d'ensemble
Description
2,3-Dichloro-5-nitrobenzotrichloride, also known as DNOC, is a widely used organic compound in scientific research. It is a colorless solid, and is used as an insecticide, herbicide, and fungicide. DNOC has been used in various fields of scientific research for many years, and its applications and advantages are still being explored.
Applications De Recherche Scientifique
2,3-Dichloro-5-nitrobenzotrichloride has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as an insecticide, herbicide, and fungicide, and as a catalyst in the production of polymers. Additionally, this compound has been used in the study of the biochemistry and physiology of organisms, and in the development of new drugs and therapies.
Mécanisme D'action
2,3-Dichloro-5-nitrobenzotrichloride acts by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This leads to an increase in the concentration of acetylcholine, which can lead to a variety of physiological effects. Additionally, this compound can act as an inhibitor of the enzyme lipoxygenase, which is involved in the synthesis of leukotrienes, which are involved in the inflammatory response.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, leading to an increase in the concentration of acetylcholine, which can lead to an increase in muscle contraction, increased heart rate, and increased respiration. Additionally, this compound has been found to inhibit the enzyme lipoxygenase, leading to a decrease in the production of leukotrienes, which can lead to a decrease in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-Dichloro-5-nitrobenzotrichloride has several advantages and limitations when used in laboratory experiments. One advantage of this compound is that it is a relatively stable compound, and can be stored for extended periods of time without degrading. Additionally, this compound is a relatively inexpensive compound, making it a cost-effective reagent. However, this compound is toxic, and should be handled with care in the laboratory.
Orientations Futures
There are several potential future directions for the use of 2,3-Dichloro-5-nitrobenzotrichloride in scientific research. One potential direction is the development of new drugs and therapies based on this compound. Additionally, this compound could be used to study the biochemical and physiological effects of acetylcholine and leukotrienes. Additionally, this compound could be used to study the effects of insecticides, herbicides, and fungicides on organisms. Finally, this compound could be used to develop new methods for synthesizing polymers.
Propriétés
IUPAC Name |
1,2-dichloro-5-nitro-3-(trichloromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl5NO2/c8-5-2-3(13(14)15)1-4(6(5)9)7(10,11)12/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFTVNNIEKOIIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(Cl)(Cl)Cl)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[3,3,3-Trifluoro-2-(trifluoromethyl)propen-1-yl]chlorobenzene](/img/structure/B6320133.png)





![(2E)-3-[4-(Benzyloxy)phenyl]-1-(5-methylfuran-2-yl)prop-2-en-1-one](/img/structure/B6320162.png)


